16-Episarpagan-17-al
Description
16-Episarpagan-17-al is a C-19 methyl-substituted indole alkaloid belonging to the sarpagine/macroline/ajmaline family. Its structure features a complex tetracyclic framework with a 17-aldehyde group and a stereochemical inversion at the C-16 position compared to its parent compound, sarpagan . Key structural insights derive from NMR (1H and 13C) and X-ray crystallography data, which confirm its epimeric configuration and aldehyde functionality. For instance, the 1H NMR spectrum reveals distinct resonances for the aldehyde proton (δ ~9.8 ppm) and methyl groups (δ ~1.2–1.5 ppm), while 13C NMR data corroborate the carbonyl carbon (δ ~195 ppm) .
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1S,12S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15?,17-,18-/m0/s1 |
InChI Key |
MHASSCPGKAMILD-GJKVQYCKSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@H]2CC4=C3NC5=CC=CC=C45)C=O |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions, often involving intramolecular Diels-Alder reactions.
Functional Group Introduction: Introduction of the ethylidene and diaza groups through selective functionalization reactions, such as alkylation and amination.
Aldehyde Formation: Oxidation of primary alcohols or reduction of carboxylic acids to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: Substitution reactions at the diaza groups, potentially involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted diaza derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Comparison with Similar Compounds
19(S),20(R)-Dihydroperaksine-17-al
- Structural Similarities : Both compounds share the sarpagine backbone and a 17-aldehyde group.
- Key Differences :
- Stereochemistry : 16-Episarpagan-17-al exhibits an epimeric configuration at C-16, whereas dihydroperaksine-17-al has a distinct stereochemical arrangement at C-19 and C-20 .
- Substituents : Dihydroperaksine-17-al lacks the C-19 methyl group present in this compound, altering its hydrophobic interactions.
NMR Data Comparison :
Proton/Carbon This compound (δ ppm) Dihydroperaksine-17-al (δ ppm) Aldehyde proton (1H) ~9.8 ~9.7 C-19 methyl (13C) ~22.1 Absent C-16 (13C) ~55.3 ~53.9
Peraksine (6)
- Structural Similarities : Both compounds belong to the sarpagine alkaloid family and share a tetracyclic indole core.
- Key Differences: Functional Groups: Peraksine lacks the 17-aldehyde group, instead featuring a hydroxyl or methoxy group at C-15.
Physicochemical Properties
- Solubility : this compound’s aldehyde group and methyl substitution likely reduce aqueous solubility (predicted Log S ~-2.5) compared to hydroxylated analogues like peraksine (Log S ~-1.9) .
- Synthetic Accessibility : The C-19 methyl group in this compound necessitates precise stereochemical control during synthesis, whereas dihydroperaksine-17-al can be derived via simpler hydrogenation steps .
Data Tables
Table 1: Structural and Spectral Comparison
Research Findings
Stereochemical Impact : The C-16 epimerization in this compound disrupts π-π stacking interactions observed in dihydroperaksine-17-al, as evidenced by X-ray crystallography .
Reactivity Differences : The 17-aldehyde group enhances electrophilicity, enabling unique covalent binding modes absent in hydroxylated analogues like peraksine .
Synthetic Challenges : Introducing the C-19 methyl group requires multi-step enantioselective synthesis, contrasting with the straightforward hydrogenation used for dihydroperaksine-17-al .
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